- Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitriles, Tetrahedron Letters, 2021, 64,

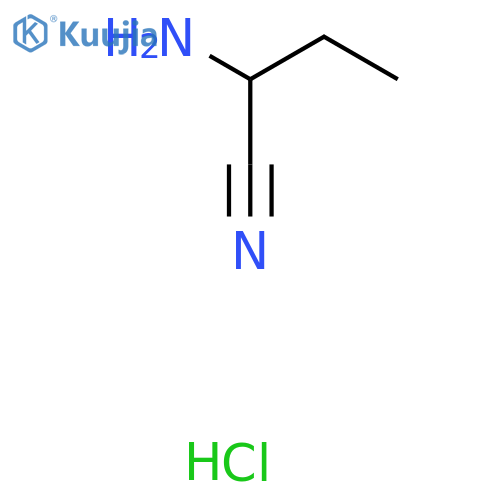

Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)

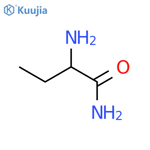

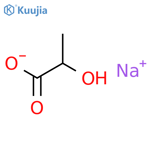

93554-80-4 structure

Produktname:2-Aminobutanenitrile Hydrochloride

2-Aminobutanenitrile Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-aminobutanenitrile

- 2-aminobutanenitrile,hydrochloride

- 2-aminobutyronitrile hydrochloride

- SCHEMBL3877801

- NSC113504

- 2-aminobutanenitrile;hydrochloride

- BS-17900

- Z445129502

- 93554-80-4

- MFCD11858092

- AKOS016902291

- EN300-43508

- 2-aminobutanenitrile hydrochloride

- NSC-113504

- CS-0197521

- DTXSID30537975

- 2-AMINOBUTANENITRILE HCL

- 2-Aminobutanenitrile--hydrogen chloride (1/1)

- 2-aminobutanenitrilehydrochloride

- Butanenitrile, 2-amino-, monohydrochloride (9CI)

- Butyronitrile, 2-amino-, hydrochloride (6CI)

- NSC 113504

- QN54SFK8WH

- Butanenitrile, 2-amino-, hydrochloride (1:1)

- Butanenitrile, 2-amino-, monohydrochloride

- Butyronitrile, 2-amino-, hydrochloride

- Butanenitrile, 2-amino-, hydrochloride

- DS-008743

- 2-Aminobutanenitrile Hydrochloride

-

- MDL: MFCD09738544

- Inchi: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H

- InChI-Schlüssel: OJGHKZQRNGOMQR-UHFFFAOYSA-N

- Lächelt: Cl.NC(C#N)CC

Berechnete Eigenschaften

- Genaue Masse: 120.0454260g/mol

- Monoisotopenmasse: 120.0454260g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 1

- Komplexität: 68.9

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 49.8Ų

Experimentelle Eigenschaften

- Schmelzpunkt: 144-146 ºC

2-Aminobutanenitrile Hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-50mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 95+% | 50mg |

663.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D758284-100mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 100mg |

$140 | 2024-06-07 | |

| TRC | B401833-25mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Enamine | EN300-43508-1.0g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 1g |

$392.0 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268191-250mg |

2-Aminobutanenitrile hydrochloride |

93554-80-4 | 97% | 250mg |

¥1216.00 | 2024-04-24 | |

| Enamine | EN300-43508-0.1g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.1g |

$135.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.25g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.25g |

$194.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.5g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.5g |

$306.0 | 2023-06-15 | |

| eNovation Chemicals LLC | D758284-250mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 250mg |

$180 | 2024-06-07 | |

| Aaron | AR0062PD-100mg |

2-aminobutanenitrile |

93554-80-4 | 97% | 100mg |

$83.00 | 2025-01-23 |

2-Aminobutanenitrile Hydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 min, rt

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production, Czechoslovakia, , ,

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound type, Journal of the Chemical Society, 1988, (2), 177-82

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Effect of carbon disulfide on the thermal decomposition of 4-methylphenol, Khimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Oxidation catalysis in a supercritical fluid medium, Industrial & Engineering Chemistry Research, 1987, 26(9), 1910-16

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; 1.5 h, 10 - 15 °C; 8 h, 10 - 15 °C

1.2 Reagents: Hydrochloric acid ; pH 4, rt

1.2 Reagents: Hydrochloric acid ; pH 4, rt

Referenz

- Method for preparing 2-aminobutyramide hydrochloride, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Preparation of 2-aminoalkanenitriles, particularly in the form of salts, Poland, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Ammonia

Referenz

- Facile synthesis of α-amino nitriles, Tetrahedron Letters, 1984, 25(41), 4583-6

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbon, Water Research, 1988, 22(3), 337-42

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxide, Neftekhimiya, 1987, 27(5), 710-14

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide

Referenz

- Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxide, Hazardous Waste & Hazardous Materials, 1987, 4(2), 165-76

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Zinc iodide ; 20 min, rt

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

Referenz

- Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols, Organic & Biomolecular Chemistry, 2023, 21(18), 3794-3799

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Electrochemical decolorization of organic dye-containing wastewaters, Khimiya i Tekhnologiya Vody, 1988, 10(3), 266-9

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- A process for the preparation of terephthalic acid and phenol from toluene, Japan, , ,

2-Aminobutanenitrile Hydrochloride Raw materials

- Lactate sodium

- 4,5-Dicyanoimidazole

- 2,4,5-Pyridinetrimethanol,3-hydroxy-

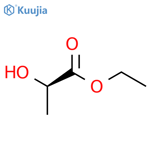

- ethyl (2R)-2-hydroxypropanoate

- 2-Aminobutyramide

- Crocein Orange G

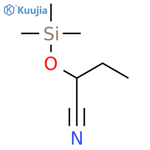

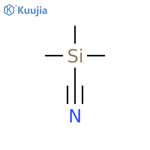

- trimethylsilanecarbonitrile

- 2H-Pyran-2-one,3-ethyltetrahydro-

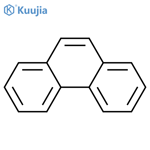

- Phenanthrene

- Butanenitrile, 2-[(trimethylsilyl)oxy]-

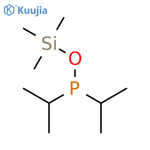

- Phosphinous acid, bis(1-methylethyl)-, trimethylsilyl ester

2-Aminobutanenitrile Hydrochloride Preparation Products

2-Aminobutanenitrile Hydrochloride Verwandte Literatur

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Stickstoffverbindungen organische Stickstoffverbindungen Nitrile

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Stickstoffverbindungen organische Stickstoffverbindungen Organische Zyanide Nitrile

93554-80-4 (2-Aminobutanenitrile Hydrochloride) Verwandte Produkte

- 184177-83-1(Posazonazole intermediate POB)

- 864918-73-0(N-2-chloro-5-(trifluoromethyl)phenyl-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

- 2763997-99-3(1-ethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid)

- 1447968-71-9(BMS-986124)

- 2171830-31-0(9-(4-methoxyphenyl)-6-oxa-10-azaspiro4.5decane)

- 2229049-63-0(2-(4-Bromo-5-methoxythiophen-2-yl)-2-methyloxirane)

- 1599479-20-5(2-{9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl}acetic acid)

- 2172483-66-6(4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)-2-hydroxybutanoic acid)

- 35373-66-1(2-amino-3-(4-methylphenyl)propan-1-ol)

- 2137790-33-9(7-(Thiophen-3-yl)thieno[3,2-c]pyridine-2-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93554-80-4)2-Aminobutanenitrile Hydrochloride

Reinheit:99%

Menge:1g

Preis ($):313.0